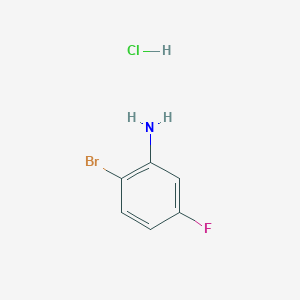
2-Bromo-5-fluoroaniline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5-fluoroaniline hydrochloride is an organic compound with the molecular formula C6H6BrClFN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine and fluorine atoms at the 2 and 5 positions, respectively. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 2-Bromo-5-fluoroaniline hydrochloride typically involves the reduction of 2-bromo-5-fluoronitrobenzene. One common method includes the following steps :
Hydrogenation Reaction: 2-Bromo-5-fluoronitrobenzene is dissolved in methanol and subjected to hydrogenation in the presence of W-4 Raney nickel and a bromine inhibitor.
Filtration and Distillation: The reaction mixture is filtered under a nitrogen atmosphere, and the filtrate is subjected to vacuum distillation to remove methanol.
Crystallization: The resulting solution is washed with n-hexane and process water, then cooled to crystallize the product, which is filtered and dried to obtain 2-Bromo-5-fluoroaniline.
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and cost-effective. The process involves continuous hydrogenation and crystallization steps, which are optimized for high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-5-fluoroaniline hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromine and fluorine).
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are used under mild conditions.
Major Products
Substitution Products: Depending on the nucleophile, various substituted anilines can be formed.
Coupling Products: Biaryl compounds are typically formed in Suzuki-Miyaura coupling reactions.
Wissenschaftliche Forschungsanwendungen
2-Bromo-5-fluoroaniline hydrochloride is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the development of fluorescent probes and labeling agents.
Medicine: As an intermediate in the synthesis of pharmaceuticals, particularly antitumor agents.
Industry: In the production of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of 2-Bromo-5-fluoroaniline hydrochloride involves its ability to undergo substitution and coupling reactions, which allows it to be incorporated into larger, biologically active molecules. Its molecular targets and pathways depend on the specific application and the final product synthesized .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-4-fluoroaniline
- 2-Bromo-3-fluoroaniline
- 4-Bromo-2-fluoroaniline
Uniqueness
2-Bromo-5-fluoroaniline hydrochloride is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of certain pharmaceuticals and agrochemicals where these properties are advantageous .
Eigenschaften
IUPAC Name |
2-bromo-5-fluoroaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN.ClH/c7-5-2-1-4(8)3-6(5)9;/h1-3H,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXLSBQAGQAGDIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)N)Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
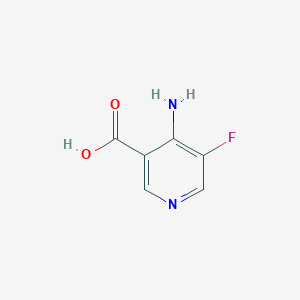
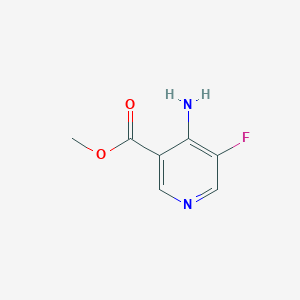
![4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B7980241.png)
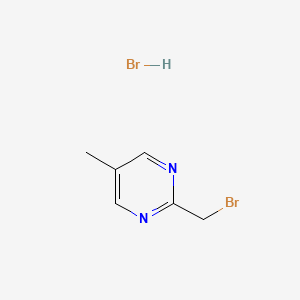
![7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanol](/img/structure/B7980253.png)
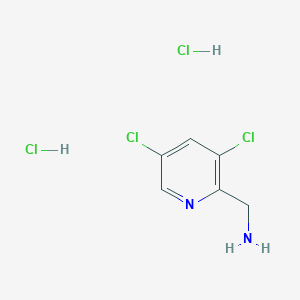
![6-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride](/img/structure/B7980268.png)
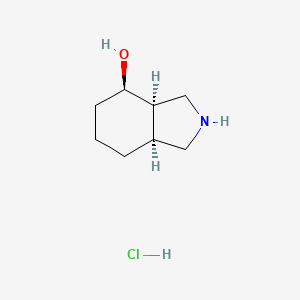
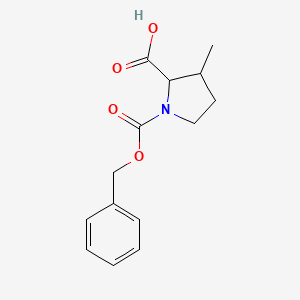
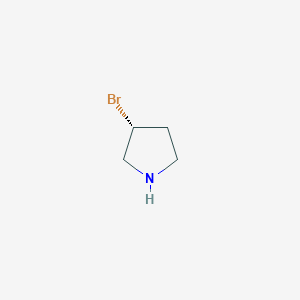
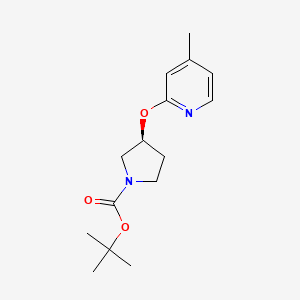

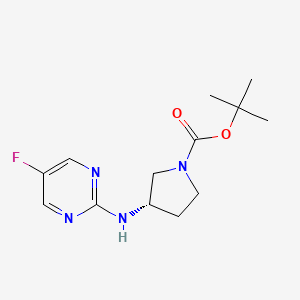
![tert-Butyl 7-bromo-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B7980326.png)
